2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide
Overview
Description
2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C5H5N5O and its molecular weight is 151.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is a derivative of 3-cyano-1,2,4-triazole, which is known to have inhibitory effects on cathepsin k . This suggests that 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide might interact with its targets in a similar manner, leading to inhibition of certain biochemical processes.
Biochemical Pathways
Given its structural similarity to 3-cyano-1,2,4-triazole, it may influence similar pathways, potentially affecting the activity of cathepsin k .
Biochemical Analysis
Biochemical Properties
2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cathepsin K, which is involved in the degradation of collagen and other extracellular matrix proteins . By inhibiting cathepsin K, this compound can modulate the breakdown of these proteins, potentially impacting processes such as bone resorption and tissue remodeling. Additionally, this compound may interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing its biochemical properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By altering the activity of this pathway, the compound can impact cell growth and survival. Furthermore, this compound may influence gene expression by binding to specific transcription factors or regulatory elements, thereby modulating the transcription of target genes involved in various cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, as mentioned earlier with cathepsin K . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Additionally, this compound may interact with other biomolecules, such as receptors or ion channels, altering their function and downstream signaling pathways. These interactions can lead to changes in cellular responses, including alterations in gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under normal storage conditions, but its stability may be influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its potency and efficacy. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the inhibition of cathepsin K activity and modulation of cell signaling pathways . At higher doses, this compound may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with increasing dosage. These findings underscore the importance of optimizing dosage regimens to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions, such as oxidation and reduction, are catalyzed by cytochrome P450 enzymes, leading to the formation of intermediate metabolites. These metabolites are further conjugated with endogenous molecules, such as glucuronic acid or sulfate, in phase II reactions, resulting in more water-soluble and excretable forms. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other xenobiotics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound may bind to specific proteins, such as albumin or transporters, which facilitate its distribution to different cellular compartments and tissues. The localization and accumulation of this compound can be influenced by factors such as tissue perfusion, binding affinity, and the presence of competing molecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, this compound may be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is essential for understanding its precise mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
2-(3-cyano-1,2,4-triazol-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-1-5-8-3-10(9-5)2-4(7)11/h3H,2H2,(H2,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCWBQIDQSRZMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-80-3 | |
Record name | 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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